What is 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane?
What is 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane?
An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane
Executive Summary
4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane is a secondary alkyl pinacol boronic ester of significant interest in modern organic synthesis. As a key building block, its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthetic pathway via alkene hydroboration, and a mechanistic exploration of its application in C(sp²)–C(sp³) cross-coupling. Particular emphasis is placed on the practical challenges and strategic considerations associated with using secondary alkylboronates in pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in complex molecule synthesis.
Physicochemical Properties & Identification
The fundamental properties of this boronic ester are summarized below. Proper identification is critical for its application in precise chemical transformations.
| Property | Value |
| IUPAC Name | 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane |
| Molecular Formula | C₁₅H₂₃BO₂ |
| Molecular Weight | 246.15 g/mol |
| CAS Number | 859223-33-9 |
| Class | Secondary Alkyl Pinacol Boronic Ester |
Note: The listed CAS number has been associated in some non-chemical databases with unrelated products; verification should be based on the chemical structure and name.
Synthesis Pathway
The synthesis of 4,4,5,5-tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane is typically achieved through a two-stage process. This involves the initial synthesis of the alkene precursor, 2-phenylpropene, followed by a regioselective hydroboration reaction.
Stage 1: Synthesis of 2-Phenylpropene
The immediate precursor for the target molecule is 2-phenylpropene. A common and reliable laboratory-scale method for its synthesis is the acid-catalyzed dehydration of 2-phenyl-2-propanol. This elimination reaction proceeds via a stable tertiary carbocation intermediate.[1]
Stage 2: Catalytic Hydroboration with Pinacolborane
The core transformation is the hydroboration of 2-phenylpropene using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly known as pinacolborane or HBpin).[2] This reaction adds a B-H bond across the alkene's double bond. For substrates like 2-phenylpropene, the reaction requires a catalyst to achieve high regioselectivity and efficiency.[3]
The desired product is formed through an anti-Markovnikov addition , where the boron atom attaches to the less sterically hindered terminal carbon of the double bond. This selectivity is crucial for producing the secondary (2-phenylpropyl) boronic ester rather than the tertiary isomer. While uncatalyzed hydroborations can occur at elevated temperatures, transition-metal catalysts (e.g., based on cobalt or rhodium) or Lewis acid catalysts are often employed to facilitate the reaction under milder conditions with excellent regiocontrol.[3][4][5]
Synthesis Workflow Diagram
The following diagram illustrates the complete synthetic sequence from a common starting material to the final boronic ester product.
Caption: Overall synthesis of the target boronic ester.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 4,4,5,5-tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6] This reaction is one of the most powerful and widely used methods for constructing C-C bonds in academic and industrial chemistry.[7][8]
Significance of C(sp²)–C(sp³) Coupling
The coupling of an sp²-hybridized carbon (from an aryl or vinyl halide) with an sp³-hybridized carbon (from an alkylboron reagent) is of immense importance in drug discovery. Increasing the three-dimensional character (or sp³ fraction) of drug candidates is a key strategy to improve properties such as solubility, metabolic stability, and binding selectivity.[9] Secondary alkylboronates like the topic compound are essential reagents for introducing such valuable structural motifs.[9]
The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle, which can be broken down into three fundamental steps:[6]
-
Oxidative Addition: A low-valent Pd(0) catalyst reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic ester is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) intermediate. This is the step where the boronic ester enters the cycle.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled from the coordination sphere, forming the final C-C bond and regenerating the active Pd(0) catalyst.
Mechanistic Diagram of Suzuki-Miyaura Coupling
Caption: The Suzuki-Miyaura catalytic cycle.
Mechanistic Hurdles with Secondary Alkylboronates
While powerful, the use of secondary alkylboronates in Suzuki-Miyaura coupling presents unique challenges compared to their aryl or primary alkyl counterparts:
-
Slow Transmetalation: The transfer of a secondary alkyl group from boron to palladium is often sluggish.[9]
-
β-Hydride Elimination: The Pd(II)-alkyl intermediate can undergo a competing side reaction, β-hydride elimination, where a hydrogen atom from the carbon beta to the palladium is eliminated. This leads to the formation of an alkene byproduct and destroys the catalyst's active form for coupling.[9]
Overcoming these challenges requires careful optimization of reaction conditions. The choice of a suitable palladium ligand (e.g., bulky, electron-rich phosphines), base, and solvent system is critical to favor the desired reductive elimination pathway over β-hydride elimination.[9]
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis described. All operations should be conducted by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol: Synthesis of 2-Phenylpropene
-
Setup: Equip a round-bottom flask with a distillation apparatus.
-
Reaction: To 2-phenyl-2-propanol in the flask, add a catalytic amount of a strong acid such as sulfuric acid.
-
Distillation: Gently heat the mixture. The 2-phenylpropene product will co-distill with water as it is formed.
-
Workup: Separate the organic layer from the distillate, wash with a saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to yield pure 2-phenylpropene.
Protocol: Synthesis of 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), charge a flame-dried flask with the chosen catalyst (e.g., a cobalt-pincer complex).[4]
-
Reagents: Add anhydrous solvent (e.g., THF), followed by 2-phenylpropene (1.0 equivalent).
-
Addition: Add pinacolborane (approx. 1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction: Monitor the reaction by TLC or GC-MS until the starting alkene is consumed.
-
Workup: Once complete, carefully quench any remaining borane. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the target boronic ester.
Safety, Handling, and Storage
-
Hazard Identification: Based on data for structurally similar boronic esters, this compound should be handled as a potential irritant and may be harmful if swallowed.[10][11] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[10][12]
-
Handling: Use in a well-ventilated area or fume hood to avoid inhalation of vapors.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Boronic esters are sensitive to moisture and should be stored under an inert atmosphere (e.g., argon) to prevent hydrolysis.
Conclusion
4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane stands as a highly valuable reagent for the strategic introduction of secondary alkyl groups in complex molecule synthesis. Its role in the C(sp²)–C(sp³) Suzuki-Miyaura coupling reaction directly addresses the growing demand in medicinal chemistry for molecules with enhanced three-dimensional character. While its application requires careful consideration of reaction conditions to overcome inherent mechanistic challenges, a thorough understanding of its synthesis and reactivity empowers chemists to construct novel molecular architectures that are central to the advancement of pharmaceuticals and functional materials.
References
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Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Wikipedia. Phenyl-2-nitropropene. [Link]
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Lenstra, D. C., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Kumar, A., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly. [Link]
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Scribd. Synthesis of Phenyl 2 Nitropropene. [Link]
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CS, Dr. Tania. (2023). Synthesis of 2 bromo 2 phenylpropane. YouTube. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11402003, 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane. [Link]
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Zhang, L., et al. (2014). A Cobalt-Catalyzed Alkene Hydroboration with Pinacolborane. Angewandte Chemie International Edition. [Link]
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Yin, Q., et al. (2016). Boron Lewis Acid-Catalyzed Hydroboration of Alkenes with Pinacolborane: BArF3 Does What B(C6 F5 )3 Cannot Do!. Chemistry – A European Journal. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11333720, 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane. [Link]
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Chemistry Stack Exchange. (2014). Hydroboration/oxidation vs acid-catalyzed hydration of 1-phenylpropene. [Link]
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